molecular formula C21H30N4O2 B592636 Adb-chminaca CAS No. 1185887-13-1

Adb-chminaca

Cat. No.: B592636
CAS No.: 1185887-13-1
M. Wt: 370.5 g/mol
InChI Key: ZWCCSIUBHCZKOY-GOSISDBHSA-N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-CHMICA involves several key steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced via an alkylation reaction using cyclohexylmethyl bromide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indazole derivative with an appropriate isocyanate.

    Introduction of the Amino-3,3-dimethyl-1-oxobutan-2-yl Group: This group is introduced through a condensation reaction with a suitable amine and a ketone.

Industrial Production Methods

Industrial production of ADB-CHMICA follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ADB-CHMICA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of ADB-CHMICA. These products can exhibit different pharmacological properties and potencies .

Scientific Research Applications

ADB-CHMICA has been extensively studied for its interactions with the cannabinoid receptors. Its high potency and binding affinity make it a valuable tool for understanding the endocannabinoid system. Research applications include:

Mechanism of Action

ADB-CHMICA exerts its effects by binding to the cannabinoid receptors, particularly the CB1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1 receptors affects neurotransmitter release, resulting in altered perception, mood, and cognition. The compound’s high potency is attributed to its strong binding affinity and efficacy at the CB1 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ADB-CHMICA

ADB-CHMICA is unique due to its specific combination of substituents, which confer high potency and binding affinity for the CB1 receptor. Its distinct structure also results in different metabolic pathways and metabolites compared to other synthetic cannabinoids .

Properties

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCCSIUBHCZKOY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009984
Record name N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185887-13-1
Record name ADB-CHMINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADB-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4C60689M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.